molecular formula C18H23BN2O2 B13362314 2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Cat. No.: B13362314
M. Wt: 310.2 g/mol
InChI Key: RRZXTVPYHMAQFP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is a complex organic compound that features a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

  • Step 1: Synthesis of the Boronic Acid Derivative

    • The boronic acid derivative, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, can be synthesized by reacting pinacol with boron trichloride in an inert atmosphere.
  • Step 2: Suzuki-Miyaura Cross-Coupling Reaction

    • The boronic acid derivative is then coupled with an aryl halide (such as 2-cyclopropyl-4-bromo-1H-imidazole) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole has several scientific research applications:

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structural properties make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme activity, protein-ligand interactions, and other biological processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid
  • 2-Cyclopropyl-4-bromo-1H-imidazole

Uniqueness

2-Cyclopropyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole is unique due to the presence of both the cyclopropyl group and the dioxaborolane moiety, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.

Properties

Molecular Formula

C18H23BN2O2

Molecular Weight

310.2 g/mol

IUPAC Name

2-cyclopropyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole

InChI

InChI=1S/C18H23BN2O2/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13(10-14)15-11-20-16(21-15)12-8-9-12/h5-7,10-12H,8-9H2,1-4H3,(H,20,21)

InChI Key

RRZXTVPYHMAQFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN=C(N3)C4CC4

Origin of Product

United States

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